

Application Notes and Protocols: A3AR Agonist 5 cAMP Accumulation Assay

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Compound of Interest

Compound Name: A3AR agonist 5

Cat. No.: B12374678

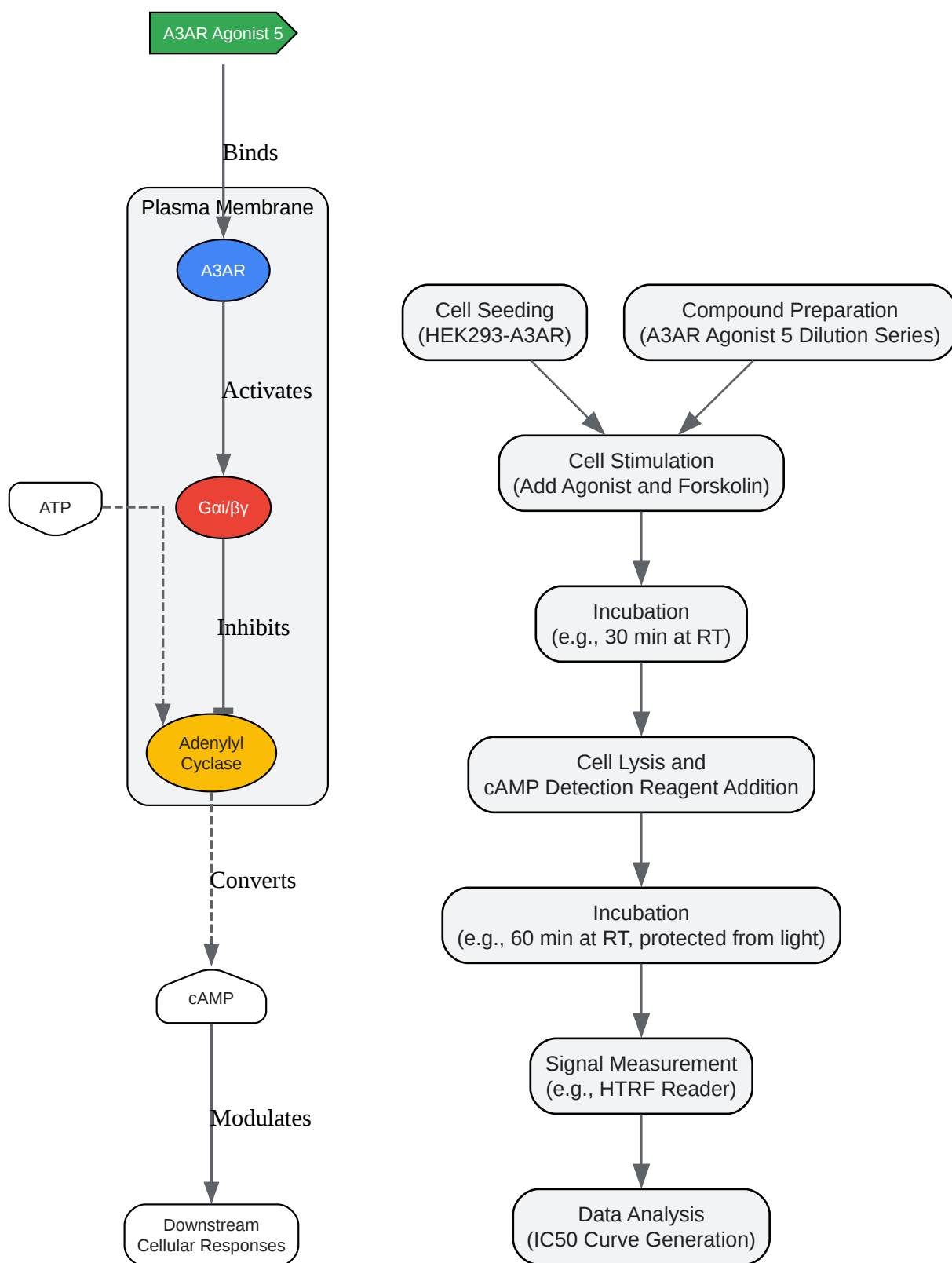
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These application notes provide a detailed protocol for determining the potency and efficacy of "A3AR agonist 5," a representative A3 adenosine receptor (A3AR) agonist, by measuring its effect on intracellular cyclic adenosine monophosphate (cAMP) accumulation. The A3AR is a G α i-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in cAMP levels.^{[1][2]} This assay is a fundamental tool for the pharmacological characterization of A3AR agonists.

Signaling Pathway

The A3 adenosine receptor, upon binding to an agonist, couples to an inhibitory G-protein (G α i).^{[1][2]} This interaction inhibits the enzyme adenylyl cyclase, which is responsible for the conversion of ATP to cAMP.^[1] Consequently, activation of the A3AR by an agonist leads to a reduction in the intracellular concentration of the second messenger cAMP. This signaling cascade is central to the various physiological and pathophysiological roles of the A3AR, including its involvement in inflammation and cancer.



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References

- 1. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. [researchgate.net](https://www.researchgate.net/) [[researchgate.net](https://www.researchgate.net/)]
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